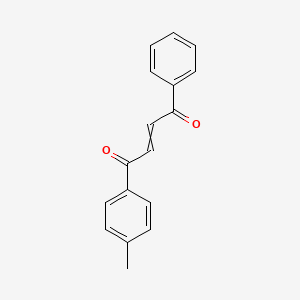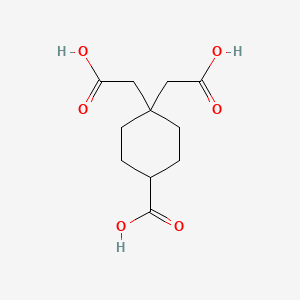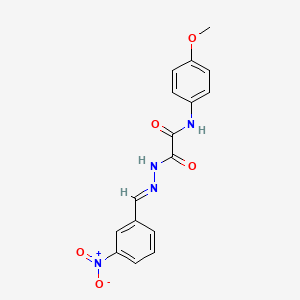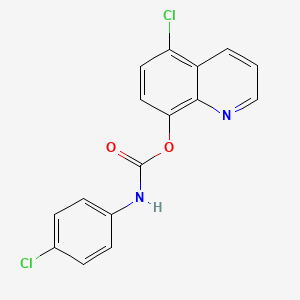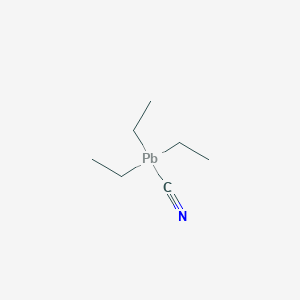
Triethylplumbylformonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylplumbylformonitrile is an organometallic compound with the molecular formula C₇H₁₅NPb It is characterized by the presence of a lead atom bonded to three ethyl groups and a formonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethylplumbylformonitrile typically involves the reaction of lead(II) acetate with triethylamine and formonitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as column chromatography, may be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylplumbylformonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state lead compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Lead oxides and nitriles.
Reduction: Lead hydrides and amines.
Substitution: Various alkyl or aryl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Triethylplumbylformonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of triethylplumbylformonitrile involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyllead chloride
- Triethyllead acetate
- Triethyllead iodide
Uniqueness
Triethylplumbylformonitrile is unique due to the presence of the formonitrile group, which imparts distinct chemical properties and reactivity compared to other triethyllead compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13732-17-7 |
|---|---|
Molekularformel |
C7H15NPb |
Molekulargewicht |
320 g/mol |
IUPAC-Name |
triethylplumbylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Pb/c4*1-2;/h3*1H2,2H3;; |
InChI-Schlüssel |
FZDFKTFIFIDNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Pb](CC)(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


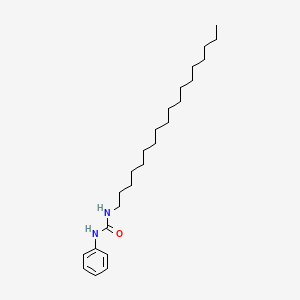

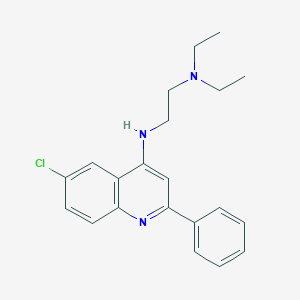

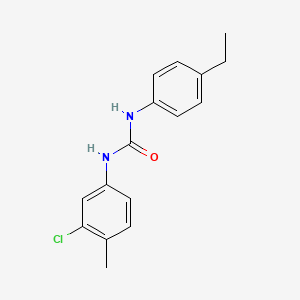
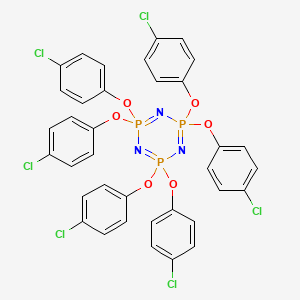
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

